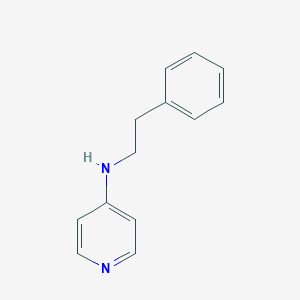

Pyridine, 4-(phenethylamino)-

Description

Properties

CAS No. |

15935-79-2 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-(2-phenylethyl)pyridin-4-amine |

InChI |

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,7-10H,6,11H2,(H,14,15) |

InChI Key |

SYEYBZWRMMNJAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=NC=C2 |

Other CAS No. |

15935-79-2 |

Synonyms |

4-(Phenethylamino)pyridine |

Origin of Product |

United States |

Addressing Metabolic Liabilities:a Key Goal of Analogue Design is to Improve the Pharmacokinetic Profile. if a Lead Compound Suffers from High Metabolic Turnover, Modifications Can Be Designed to Block Metabolic Hotspots.gu.sefor Example, if a Particular Position is Prone to Oxidation, It Can Be Substituted with a More Stable Group, Such As a Fluorine Atom. the Overall Goal is to Create a Molecule with a Good Balance of Potency, Selectivity, and Drug Like Properties.

Computational and Theoretical Studies of Pyridine, 4 Phenethylamino

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of Pyridine (B92270), 4-(phenethylamino)- at the atomic and electronic levels. acs.orgdtic.mil These calculations provide a detailed picture of the molecule's behavior and characteristics.

Conformational analysis of Pyridine, 4-(phenethylamino)- and its derivatives is crucial for understanding their three-dimensional structure and stability. Theoretical studies, often employing methods like DFT, can predict the most stable conformers of a molecule. researchgate.net For instance, in related pyridine derivatives, the conformation is often not planar, with the phenyl and pyridine rings twisted relative to each other. This twisting is influenced by factors like intramolecular hydrogen bonds. mdpi.com The stability of different conformers can be evaluated by comparing their calculated energies.

In a study on 4-Phenylpyrimidine (4-PPy), a related compound, conformational analysis was performed to identify the most stable conformer before further quantum chemical calculations were undertaken. researchgate.net Similarly, for Schiff bases derived from pyridine-4-carbaldehyde, torsional barrier analysis was conducted using DFT to find the most stable conformers. researchgate.net These studies highlight the importance of identifying the lowest energy conformation to accurately predict other molecular properties.

The electronic structure of a molecule governs its chemical reactivity and optical properties. Quantum chemical calculations can elucidate the distribution of electrons within Pyridine, 4-(phenethylamino)- and predict its behavior in response to light.

Studies on related pyridine-based polymers have shown that the presence of the nitrogen heteroatom significantly impacts the electronic structure, breaking the charge conjugation symmetry seen in their all-carbon counterparts. dtic.mil For 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine, the photophysical properties, including absorption and fluorescence wavelengths, have been measured in various solvents and also in the solid state, revealing fluorescence in the blue region. mdpi.com

Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are used to simulate electronic absorption and emission spectra. frontiersin.org For instance, in a study of BODIPY-pyrrolo[3,4-b]pyridin-5-ones, TD-DFT calculations helped to determine the molecular orbitals involved in the electronic transitions, explaining the observed dual emission. frontiersin.org These computational approaches are vital for understanding and predicting the optical behavior of complex molecules.

| Property | Value | Solvent |

| Absorption Wavelength (λAbs) | 300 nm | CH2Cl2 |

| Fluorescence Wavelength (λFlu) | 425 nm | CH2Cl2 |

| Absorption Wavelength (λAbs) | 300 nm | CH3CN |

| Fluorescence Wavelength (λFlu) | 425 nm | CH3CN |

| Absorption Wavelength (λAbs) | 300 nm | CH3OH |

| Fluorescence Wavelength (λFlu) | 425 nm | CH3OH |

| Table showing the photophysical data for 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine. mdpi.com |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. researchgate.net For example, in the MEP map of 4-Phenylpyrimidine (4-PPy), the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich regions. researchgate.net This type of analysis helps in understanding intermolecular interactions, including hydrogen bonding, and predicting how the molecule will interact with other molecules or biological targets. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of various pyridine derivatives, FMO analysis has been used to understand their electronic transitions and reactivity. frontiersin.orgnih.gov For example, in a series of BODIPY-pyrrolo[3,4-b]pyridin-5-ones, the HOMO was found to be located mainly on the pyrrolo[3,4-b]pyridin-5-one core, while the LUMO was distributed on the BODIPY system. frontiersin.orgnih.gov The energy gap between these orbitals influences the molecule's optical and electronic properties. mui.ac.ir

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylthiourea derivative 4a | - | - | 2.56 |

| Phenylthiourea derivative 4b | - | - | 2.44 |

| Phenylthiourea derivative 5 | - | - | 2.13 |

| Phenylthiourea derivative 6 | - | - | 2.33 |

| Phenylthiourea derivative 7 | - | - | 2.29 |

| Phenylthiourea derivative 8 | - | - | 2.19 |

| This table displays the calculated HOMO-LUMO energy gaps for a series of phenylthiourea-based pyrazole (B372694) compounds, indicating their relative reactivity. semanticscholar.org |

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing insights into the distribution of electrons among the atoms. researchgate.net This charge distribution is fundamental to understanding a molecule's polarity, reactivity, and intermolecular interactions. swinburne.edu.au

In a study of a pyrene-pyridine hybrid, Mulliken atomic charge distributions were computed using DFT to understand the electronic nature of the molecule. researchgate.net For other pyridine derivatives, Mulliken charge analysis has been used to explain their reactivity and interaction with other molecules. semanticscholar.org For example, the negative charges on heteroatoms like nitrogen and sulfur in certain thiourea (B124793) derivatives indicate their potential to act as coordination sites. semanticscholar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of Pyridine, 4-(phenethylamino)- and its derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, docking studies on a related compound, 4-(2-phenethyl)amino-1-phenylethyl pyrazolo[3,4-b]pyridine, have been performed to understand its binding to adenosine (B11128) receptors. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. mdpi.com

The results of docking studies are often presented as a scoring function, which estimates the binding affinity, and a visual representation of the binding pose. mdpi.com For example, in the study of N-phenylpyrimidine-4-amine derivatives as inhibitors of FMS-like tyrosine kinase-3, molecular docking identified critical residues for ligand binding. nih.gov Similarly, docking studies of Schiff bases of pyridine-4-carbaldehyde with DNA suggested minor groove binding. researchgate.net

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| Compound 2c | S. aureus | 4URM | - | - |

| Compound 2c | B. subtilis | 2RHL | - | - |

| This table summarizes the molecular docking results for a 2-aminopyridine (B139424) derivative with bacterial target proteins. mdpi.com |

Binding Mode Characterization

Computational studies, particularly molecular docking and density functional theory (DFT), have been instrumental in characterizing the binding modes of aminopyridine derivatives. rsc.org Although direct studies on "Pyridine, 4-(phenethylamino)-" are limited, research on the parent compound, 4-aminopyridine (B3432731) (4-AP), and its derivatives reveals common interaction patterns. These studies often show that the aminopyridine moiety plays a crucial role in binding. For instance, in the context of enzyme inhibition, the binding is often characterized by hydrophobic and π-π stacking interactions. rsc.org The pyridine ring can engage in π-π stacking with aromatic residues in a binding pocket, while the phenethyl group of "Pyridine, 4-(phenethylamino)-" would be expected to form significant hydrophobic interactions. DFT has been employed to analyze the geometric structure and electronic properties of 4-aminopyridine, providing a foundation for understanding how it and its derivatives, including "Pyridine, 4-(phenethylamino)-", would orient themselves within a receptor site. researchgate.netdergipark.org.tr

Molecular docking simulations of 4-aminopyridine semicarbazone derivatives have indicated that the presence of larger aromatic groups, such as a biphenyl (B1667301) ring, can lead to stronger hydrophobic interactions and improved binding affinities within the target protein. researchgate.net This suggests that the phenethyl group in "Pyridine, 4-(phenethylamino)-" likely contributes significantly to its binding affinity through similar hydrophobic interactions.

Interaction with Biological Targets (e.g., Enzymes, Receptors, Proteins)

The primary biological targets for 4-aminopyridine and its derivatives are voltage-gated potassium (Kv) channels. rsc.org 4-Aminopyridine itself is a known blocker of these channels. rsc.org Computational studies support these findings, with research on various 4-AP derivatives confirming their potential to interact with and block Kv channels. rsc.org For example, studies on novel 4-AP derivatives have shown that they can potently block voltage-gated potassium channels of the Kv1 family. rsc.org

Beyond Kv channels, aminopyridine derivatives have been investigated as inhibitors of other enzymes. For instance, aminopyridine-thiourea derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme. rsc.org Molecular docking studies in these cases have helped to elucidate the binding mode and interactions within the enzyme's active site. rsc.org Furthermore, some 4-aminopyridine derivatives have been designed and evaluated as potential acetylcholinesterase (AChE) inhibitors, which are relevant in the context of neurodegenerative diseases. researchgate.netresearchgate.net Molecular dynamics studies on these derivatives have been used to understand their interactions with AChE. researchgate.net

The table below summarizes the biological targets of 4-aminopyridine derivatives as identified through various studies.

| Biological Target | Compound Class | Type of Interaction | Computational Method |

| Voltage-gated potassium (Kv) channels | 4-Aminopyridine derivatives | Blockage | - |

| α-Glucosidase | Aminopyridine-thiourea derivatives | Non-competitive inhibition | Molecular Docking, DFT |

| Acetylcholinesterase (AChE) | 4-Aminopyridine anilide, imide, and semicarbazone derivatives | Inhibition | Molecular Dynamics |

Hydrogen Bonding and Stability of Complexes

Hydrogen bonds are a critical component of the binding of aminopyridine derivatives to their biological targets, contributing significantly to the stability of the resulting molecular complexes. The nitrogen atom of the pyridine ring and the amino group are key sites for hydrogen bond formation. bohrium.com Spectroscopic studies on the adsorption of 4-aminopyridine have shown that the pyridine ring nitrogen's lone pair of electrons can form hydrogen bonds with water molecules and surface silanol (B1196071) groups. bohrium.com

In the context of biological targets, computational studies have highlighted the importance of hydrogen bonding. For instance, the analysis of aminopyridine derivatives has confirmed the presence of intermolecular interactions such as N-H...N and N-H...O, which are types of hydrogen bonds. These interactions are crucial for the stability of the crystal structure and, by extension, the stability of the molecule within a binding pocket. The presence of the secondary amine in "Pyridine, 4-(phenethylamino)-" provides an additional site for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the nitrogen), which can enhance the stability of its complexes with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Prediction of Biological Activity Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their molecular structures. For aminopyridine derivatives, QSAR studies have been employed to understand how various molecular descriptors influence their activity.

Key molecular descriptors investigated in the context of aminopyridine derivatives include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and accepting abilities of the molecule.

Electrostatic potential maps: These show the charge distribution on the molecule's surface and indicate regions prone to electrostatic interactions.

Hardness and softness: These quantum chemical parameters are related to the molecule's stability and reactivity.

Electrophilicity index: This descriptor can be used to estimate the toxic potential of substances. dergipark.org.tr

For example, a computational analysis of thieno[2,3-b]pyridine (B153569) derivatives performed to gain insight into their structure-activity relationship (SAR) as antiparasitic agents involved the calculation of HOMO and LUMO energies, electrostatic potential maps, and dipole moments. rsc.org Similarly, quantum chemical studies on 4-(1-aminoethyl)pyridine have used descriptors like ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index to understand its properties. dergipark.org.tr These studies demonstrate the utility of molecular descriptors in predicting the biological activity and potential toxicity of new aminopyridine derivatives.

The table below provides an overview of molecular descriptors used in the computational analysis of aminopyridine derivatives.

| Descriptor | Definition | Relevance in QSAR |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| Electrostatic Potential | The charge distribution on the surface of the molecule. | Predicts sites for electrostatic interactions. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and binding. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

| Chemical Softness (s) | The reciprocal of chemical hardness. | Relates to the reactivity of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Can be an indicator of reactivity and potential toxicity. |

Machine Learning Applications in Reaction Optimization and Property Prediction

Machine learning (ML) is increasingly being applied in chemistry for a variety of tasks, including the optimization of chemical reactions and the prediction of molecular properties. In the context of aminopyridine derivatives, ML methods are beginning to show their utility. For instance, machine learning is being used to establish structure-property relationships with good predictability in polymer chemistry, where 4-aminopyridine derivatives have been used as initiators for ring-opening polymerization. premc.org

Furthermore, the application of machine learning in drug discovery and cheminformatics is a growing field. iitbhu.ac.in This includes the development of models to predict the bioactivity, toxicity, and pharmacokinetic properties of novel compounds. While specific ML models for "Pyridine, 4-(phenethylamino)-" have not been detailed in the available literature, the general trend suggests that such methods could be applied to predict its properties and to guide the synthesis of new derivatives with enhanced biological activity. iitbhu.ac.in The use of machine learning in conjunction with molecular modeling is a powerful approach for the design of new therapeutic agents based on the 4-aminopyridine scaffold. iitbhu.ac.in

Structure Activity Relationship Sar Studies of Pyridine, 4 Phenethylamino Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(phenethylamino)pyridine analogues is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and the phenethyl moieties.

Modifications to the phenethyl ring and the amino linker have demonstrated significant effects on activity. Studies on related scaffolds, such as pyrimidine-4-carboxamides, show that N-alkylation of the amino group is permissible, with larger groups like isopropyl sometimes increasing activity. acs.org However, introducing bulky groups can also be detrimental. nih.gov For instance, in a series of 3-aminothieno[2,3-b]pyridine derivatives, replacing a 4-methoxyphenyl (B3050149) group with a p-tolyl, 2-thiophene, or 2-furan group resulted in a loss of activity, suggesting a key role for the methoxy (B1213986) group, potentially as a hydrogen bond acceptor. nih.gov The position of substituents is also crucial; 3-methoxyphenyl (B12655295) and 3,4-dimethylphenyl derivatives were inactive, whereas a 3,4-methylenedioxyphenyl analogue was highly active. nih.gov

On the pyridine core and its bioisosteres, the presence and position of certain functional groups can enhance biological activity. A general study on pyridine derivatives found that methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often improved antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups tended to decrease it. nih.gov In a series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, methoxy-substituted compounds were more active than their ethoxy counterparts, highlighting a sensitivity to the specific alkoxy substituent. mdpi.com

The following table summarizes the observed impact of various substituent modifications on the biological activity of compounds related to the 4-(phenethylamino)pyridine scaffold.

| Scaffold Position | Substituent | Effect on Activity | Reference |

| Phenyl Ring (para-position) | Methoxy (-OCH3) | Often crucial for activity | nih.gov |

| Phenyl Ring | Methyl (-CH3) / Thiophene / Furan | Loss of activity compared to methoxy | nih.gov |

| Phenyl Ring | 3,4-methylenedioxy | Potent activity | nih.gov |

| Amino Linker | Isopropyl | 2-fold increase in activity | acs.org |

| Pyridine Core | Methoxy, Hydroxyl, Carbonyl, Amino | Generally enhances activity | nih.gov |

| Pyridine Core | Halogens, Bulky Groups | Generally decreases activity | nih.gov |

| Amine Residue | Unsubstituted Phenylpiperazine | Most active in series | mdpi.com |

| Amine Residue | Phenylpiperazine with o-OCH3 or m-CF3 | Not preferred, reduced activity | mdpi.com |

Role of Core Pyridine Scaffold Modifications

Modifying the central pyridine ring by replacing it with other heterocyclic systems, a strategy known as scaffold hopping, is a key approach to exploring new chemical space and improving pharmacological properties. beilstein-journals.orgnih.gov

One common modification involves the fusion of another ring to the pyridine core, creating scaffolds like thieno[2,3-b]pyridine (B153569). In one study, derivatives of thieno[2,3-b]pyridine showed promising antiparasitic activity, with a p-methoxy substituted derivative identified as a lead compound. nih.gov Research on 3-aminothieno[2,3-b]pyridines as antitubercular agents revealed that a free amine at the 3-position of this fused scaffold may contribute positively to activity. nih.gov

Bioisosteric replacement of the pyridine ring with other six-membered heterocycles, such as pyrimidine (B1678525), is another important strategy. Extensive SAR studies have been conducted on 2-(phenethylamino)pyrimidine derivatives. acs.orgontosight.ai These studies demonstrate that the pyrimidine core can successfully mimic the pyridine ring while offering different substitution patterns and physicochemical properties.

Conversely, replacing other aromatic rings in a drug candidate with a pyridine ring can also be explored, though not always with positive results. In one instance, the replacement of a phenyl ring with a pyridine ring in a series of kinase inhibitors resulted in analogues that were less potent. acs.org This indicates that while the pyridine scaffold is versatile, its suitability is highly dependent on the specific biological target and the interactions it forms within the binding site. nih.gov The nitrogen atom in the pyridine ring alters molecular properties, modulating lipophilicity and the ability to form hydrogen bonds compared to a benzene (B151609) ring. nih.gov

| Original Scaffold | Modified Scaffold | Observation | Reference |

| Pyridine | Thieno[2,3-b]pyridine | Active derivatives identified, suggesting a viable core modification. | nih.gov |

| Pyridine | Pyrimidine | Serves as a successful bioisostere, with extensive SAR developed. | acs.orgontosight.ai |

| Phenyl | Pyridine | Resulted in decreased potency in a specific inhibitor series. | acs.org |

| Pyridine | Amino-3,5-dicyanopyridine | Versatile scaffold where small changes influence affinity and selectivity. | mdpi.com |

Conformational Restriction and its Influence on Activity

The phenethylamino side chain of the core molecule possesses multiple rotatable bonds, allowing it to adopt numerous conformations. Restricting this conformational flexibility by incorporating the side chain into a cyclic structure is a powerful strategy to enhance binding affinity and potency. unina.it By locking the molecule into a more rigid conformation that is closer to the ideal binding pose, the entropic penalty of binding is reduced.

This approach was successfully applied in the optimization of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors based on a pyrimidine scaffold with a phenethylamino side chain. acs.org To study the effect of conformational restriction, several cyclic phenethylamine (B48288) derivatives were synthesized and evaluated.

The transition from a flexible N-methylphenethylamine substituent to a more rigid (S)-3-phenylpiperidine structure resulted in a threefold increase in inhibitory potency. acs.org Similarly, replacing the flexible chain with 2-benzylpyrrolidine (B112527) or 3-phenylpiperidine (B1330008) led to a twofold improvement in activity. acs.org These findings strongly suggest that the receptor's binding pocket favors a specific, constrained conformation of the phenethylamino moiety. However, not all cyclic constraints are beneficial. The introduction of heteroatoms into the piperidine (B6355638) ring, as in morpholine (B109124) and piperazine (B1678402) analogues, was not favored and led to reduced activity, although this could be recovered by further substitution on the piperazine ring. acs.org

| Compound Type | Modification | Effect on Activity (vs. flexible chain) | Reference |

| Flexible Chain | N-methylphenethylamine | Baseline | acs.org |

| Cyclic Analogue | (S)-3-phenylpiperidine | 3-fold increase in potency | acs.org |

| Cyclic Analogue | 3-phenylpiperidine | 2-fold increase in activity | acs.org |

| Cyclic Analogue | 2-benzylpyrrolidine | 2-fold increase in activity | acs.org |

| Cyclic Heterocycle | Morpholine / Piperazine | Not favored, reduced activity | acs.org |

Correlation between Structural Features and Pharmacological Potency/Selectivity

A clear correlation exists between specific structural features of 4-(phenethylamino)pyridine derivatives and their resulting pharmacological potency and selectivity. These relationships are built upon the cumulative effects of substituent placement, scaffold architecture, and conformational freedom.

Hydrogen Bonding and Electronic Effects: The potency of these compounds is often tied to their ability to form key hydrogen bonds with the target receptor. drugdesign.org For example, in a series of thieno[2,3-b]pyridine derivatives active against M. tuberculosis, substituents with hydrogen bond acceptors in the para-position of a phenyl ring were found to be critical for high potency. nih.gov The presence of a methoxy group was often beneficial, while its removal led to inactive compounds. nih.gov Similarly, studies on anilinoquinazolines, which share features with the 4-(phenethylamino)pyridine scaffold, revealed that nitrogen atoms at specific positions (N1 and N3) were crucial for activity due to their role in hydrogen bonding. drugdesign.org

Lipophilicity and Steric Factors: Lipophilicity is another critical parameter. While some degree of lipophilicity is required for membrane permeability and reaching the target, excessive lipophilicity can lead to issues like high microsomal metabolism. gu.se The balance is delicate; for instance, adding an isopropyl group to an amino linker increased activity but also came with a significant lipophilicity penalty. acs.org Steric hindrance also plays a major role. The introduction of bulky groups can be detrimental to activity, likely by preventing the molecule from fitting optimally into the binding pocket. nih.gov Conversely, replacing a bulky morpholine group with a smaller, more polar hydroxypyrrolidine group led to a 10-fold increase in activity in one series. acs.org

Selectivity: Small structural modifications can profoundly impact selectivity for different biological targets. For amino-3,5-dicyanopyridine derivatives, minor changes to substituents on the pyridine scaffold were shown to influence not only binding affinity but also selectivity between different adenosine (B11128) receptor subtypes (A1, A2A, A2B, A3). mdpi.com This highlights that different receptor subtypes can have subtly different topographies in their binding sites, which can be exploited by carefully tuning the structure of the ligand.

Design Strategies for Optimized Analogue Development

The development of optimized analogues from a lead compound like "Pyridine, 4-(phenethylamino)-" relies on a systematic and iterative design process guided by SAR principles.

Research Applications of Pyridine, 4 Phenethylamino and Its Derivatives

Applications in Medicinal Chemistry

The versatility of the 4-(phenethylamino)pyridine core has made it a valuable building block in the design and discovery of new therapeutic agents. Researchers have leveraged this scaffold to explore a wide array of biological activities and to develop ligands for specific molecular targets.

As Scaffolds for Drug Design and Development

The 4-(phenethylamino)pyridine structure serves as a foundational framework, or scaffold, in the design of novel drug candidates. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships, a critical aspect of drug development. By introducing various substituents at different positions on the pyridine (B92270) ring and the phenethyl group, chemists can fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.

Exploration of Diverse Biological Activities (e.g., Antimicrobial, Antiviral, Antitumor, Anti-inflammatory, Antioxidant, Cardioprotective)

Derivatives of 4-(phenethylamino)pyridine have been investigated for a broad spectrum of biological effects. These studies have revealed the potential of this chemical class to address a variety of therapeutic needs.

Antimicrobial Activity: Certain derivatives have shown promise as antimicrobial agents. For instance, a series of 4-(phenethylamino)pyridine derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains.

Antitumor Activity: The antitumor potential of 4-(phenethylamino)pyridine derivatives is an active area of research. Studies have explored their ability to inhibit the proliferation of cancer cells and induce apoptosis. For example, some compounds have been shown to be effective against human cancer cell lines.

Anti-inflammatory and Antioxidant Activities: The anti-inflammatory and antioxidant properties of these compounds are also of significant interest. Research has demonstrated that certain derivatives can mitigate inflammatory responses and combat oxidative stress, which are underlying factors in many chronic diseases.

Cardioprotective Effects: The potential cardioprotective effects of 4-(phenethylamino)pyridine derivatives have been explored. These investigations focus on their ability to protect cardiac tissue from injury, for example, by modulating ion channels or reducing oxidative damage.

Table 1: Overview of Investigated Biological Activities

| Biological Activity | Key Findings |

| Antimicrobial | Derivatives have shown activity against various bacterial and fungal pathogens. |

| Antitumor | Certain compounds exhibit antiproliferative and pro-apoptotic effects in cancer cell lines. |

| Anti-inflammatory | Some derivatives have demonstrated the ability to reduce inflammatory markers. |

| Antioxidant | Compounds have shown capacity to neutralize free radicals and reduce oxidative stress. |

| Cardioprotective | Research suggests potential to protect cardiac cells from damage. |

Ligand Development for Specific Biological Targets (e.g., Adenosine (B11128) Receptors, Nicotinic Cholinergic Receptors)

The 4-(phenethylamino)pyridine scaffold has been successfully employed to develop selective ligands for specific biological targets, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Adenosine Receptors: Researchers have designed and synthesized 4-(phenethylamino)pyridine derivatives as potent and selective ligands for adenosine receptors. These receptors are involved in a wide range of physiological processes, making them attractive targets for the treatment of cardiovascular, neurological, and inflammatory disorders.

Nicotinic Cholinergic Receptors: The development of ligands for nicotinic cholinergic receptors (nAChRs) is another area where this scaffold has proven useful. nAChRs are implicated in various neurological functions and are targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.

Table 2: Ligand Development for Specific Receptors

| Target Receptor | Ligand Type | Therapeutic Potential |

| Adenosine Receptors | Agonists and Antagonists | Cardiovascular, neurological, and inflammatory diseases. |

| Nicotinic Cholinergic Receptors | Modulators | Neurodegenerative disorders and addiction. |

Modulation of Protein-Protein Interactions

The ability to modulate protein-protein interactions (PPIs) is an emerging and challenging area of drug discovery. The extended and conformationally flexible nature of the 4-(phenethylamino)pyridine scaffold makes it a suitable starting point for designing molecules that can disrupt or stabilize these critical cellular interactions, which are often dysregulated in disease states.

In Silico Pharmacokinetic Assessments

In the early stages of drug discovery, computational or in silico methods are often used to predict the pharmacokinetic properties of new chemical entities. These assessments, which include predictions of absorption, distribution, metabolism, and excretion (ADME), help to identify candidates with favorable drug-like properties. The 4-(phenethylamino)pyridine scaffold and its derivatives have been subjected to such in silico studies to evaluate their potential for further development.

Table 3: Parameters in In Silico Pharmacokinetic Assessments

| ADME Parameter | Description |

| Absorption | Prediction of how well the compound is absorbed from the gastrointestinal tract. |

| Distribution | Estimation of how the compound is distributed throughout the body. |

| Metabolism | Prediction of the compound's metabolic stability and potential metabolites. |

| Excretion | Estimation of the pathways through which the compound is eliminated from the body. |

Applications in Materials Science

Beyond its biomedical applications, the 4-(phenethylamino)pyridine scaffold has also found utility in the field of materials science. Its structural characteristics, including the presence of a nitrogen atom in the pyridine ring and the aromatic systems, allow it to participate in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as catalysis, gas storage, and sensing, owing to their tunable porosity and surface properties.

Components of New Materials Development

The structural characteristics of Pyridine, 4-(phenethylamino)- derivatives make them valuable components in the development of novel materials. The reactivity of the core structure and its capacity to form complexes are key to this utility. ontosight.ai For instance, the derivative 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine has been synthesized and identified as a thermally stable, highly fluorescent material. mdpi.comresearchgate.net

The development of materials with specific optical properties is a significant area of research. Compounds that emit in the blue spectral region are needed for various optoelectronic devices, including optical fibers, switches, tunable lasers, and amplifiers. researchgate.net The fluorescence of derivatives like 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine positions them as candidates for such advanced technological applications. mdpi.comresearchgate.net

| Derivative | Reported Properties | Potential Application |

| 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine | Highly fluorescent, thermally stable | Optoelectronic devices (e.g., optical fibers, tunable lasers) researchgate.net |

Basis for Metal-Organic Framework (MOF) Compounds

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comresearchgate.net These materials are noted for their exceptionally high surface areas, tunable porosity, and diverse structures, which stem from the variety of possible metal nodes and organic linkers. mdpi.comresearchgate.net

Pyridine-containing compounds are frequently used as the organic linkers in MOF synthesis. mdpi.com The nitrogen atom in the pyridine ring and other functional groups can coordinate with metal ions, facilitating the self-assembly of the framework. The structure of Pyridine, 4-(phenethylamino)- and its derivatives, featuring a pyridine ring and an amino group, makes them suitable candidates to act as these organic linkers. ontosight.ai The ability of a related derivative, Pyridine, 3,5-diamino-4-(phenethylamino)-, to form complexes with metals suggests its potential utility in the development of such new materials. ontosight.ai

| MOF Component | Function | Relevance of Pyridine, 4-(phenethylamino)- |

| Metal Ion/Cluster | Node | Forms coordination bonds with the linker. |

| Organic Linker | Strut | Connects metal nodes to form the framework. Pyridine derivatives are common linkers. mdpi.com |

Corrosion Inhibitors

The use of organic compounds as corrosion inhibitors is a significant area of industrial chemistry. Pyridine derivatives have been investigated for this purpose. Research on related compounds indicates that the pyridine scaffold is effective in protecting metals from corrosion. For example, 4-Phenylpyridine N-oxide has been shown to inhibit the corrosion of carbon steel in acidic environments, with its efficiency increasing with concentration. researchgate.net

The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer. The presence of nitrogen atoms and electron-donating groups in the molecule can enhance this adsorption. researchgate.net Pyridine-based Schiff base complexes have also demonstrated notable corrosion inhibition properties. researchgate.net Furthermore, nitrogen-containing heterocyclic compounds are used as "valence stabilizers" for ions like trivalent cobalt in the formulation of non-toxic, corrosion-protective pigments, highlighting their role in advanced protection systems. google.com Given these findings, Pyridine, 4-(phenethylamino)-, with its pyridine nitrogen and amino group, represents a promising candidate for investigation as a corrosion inhibitor.

| Compound/Class | Application | Key Finding |

| 4-Phenylpyridine N-oxide | Corrosion inhibitor for carbon steel in HCl | Inhibition efficiency increases with inhibitor concentration. researchgate.net |

| Pyridine Schiff Base Complexes | Corrosion inhibitors | Form stable, protective complexes with metals. researchgate.net |

| Nitrogen Heterocycles | Valence stabilizers in pigments | Stabilize trivalent cobalt in corrosion-inhibiting pigments. google.com |

Components of Solar Cells

Pyridine derivatives have found applications in the field of renewable energy, specifically in the development of dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂). The efficiency of this process depends on the dye's ability to anchor securely to the semiconductor surface.

Research has demonstrated that a 4-pyridyl moiety can function as an effective anchor for chromophores in DSSCs. elsevierpure.com A study involving N-heterotriangulenes decorated with 4-pyridyl groups showed their successful application in TiO₂- and ZnO-based solar cells. elsevierpure.com The 4-pyridyl group acts as the crucial link between the light-absorbing dye and the semiconductor. Since Pyridine, 4-(phenethylamino)- possesses this same 4-pyridyl structural element, it is a viable candidate for use as an anchoring group in the design of new dyes for solar cell applications.

Applications in Chemosensing and Dye/Pigment Industry

The aromatic nature and the presence of amino groups in Pyridine, 4-(phenethylamino)- derivatives make them potential candidates for the synthesis of dyes and pigments. ontosight.ai More advanced applications leverage their photophysical properties, particularly fluorescence, for use in chemosensors.

Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) by producing a measurable signal, such as a change in fluorescence. nih.govacs.org Pyridine derivatives are recognized for their high affinity for various ions and neutral species, making them highly effective as chemosensors. nih.gov

A derivative, 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine, has been synthesized and shown to be a fluorescent compound. mdpi.comresearchgate.net The study of its photophysical properties, including its emission spectra in different solvents, is foundational for its potential use in sensing applications. mdpi.comresearchgate.net This fluorescence is a key characteristic for developing sensors that can detect a variety of analytes in environmental, agricultural, and biological samples. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(phenethylamino)pyridine, and how can purity be optimized?

The synthesis of 4-(phenethylamino)pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous pyridine-based compounds, refluxing with phosphorus oxychloride (POCl₃) facilitates the formation of acid chlorides, followed by coupling with phenethylamine . Key steps include:

- Reaction Conditions : Reflux in anhydrous solvents (e.g., dichloromethane or ethanol) under inert atmospheres to prevent hydrolysis .

- Purification : Flash column chromatography (using hexane/ethyl acetate gradients) or recrystallization to isolate high-purity products .

- Purity Validation : Melting point analysis (>300°C for thermally stable analogs) and spectroscopic confirmation (¹H/¹³C NMR, IR, and mass spectrometry) to verify structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 4-(phenethylamino)pyridine, and what key spectral features indicate successful synthesis?

Critical techniques include:

- ¹H NMR : Look for aromatic proton signals (δ 6.7–8.6 ppm) and phenethylamino N–H resonances (δ ~8.6 ppm, broad singlet) .

- ¹³C NMR : Confirm the pyridine ring carbons (δ 120–150 ppm) and carbonyl/phenethyl carbons (δ 160–180 ppm for carbonyls; δ 35–50 ppm for methylene groups) .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3300–3500 cm⁻¹) bonds .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) matching the expected molecular weight (e.g., ~181.23 g/mol for simple analogs) .

Q. What safety protocols are essential when handling 4-(phenethylamino)pyridine derivatives?

- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to potential toxicity (H300-H313 codes for ingestion/skin contact risks) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substitution patterns on the pyridine ring influence the reactivity and biological activity of 4-(phenethylamino)pyridine derivatives?

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, Br) at the 4-position enhance electrophilicity, improving binding to biological targets (e.g., enzymes or receptors) .

- Steric Effects : Bulky substituents (e.g., benzyl or piperidine groups) can modulate selectivity in catalysis or receptor interactions .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-(piperidin-4-yl)pyridine vs. 4-(phenethylamino)pyridine) using in vitro assays to quantify potency differences .

Q. What computational methods are suitable for modeling the electronic structure of 4-(phenethylamino)pyridine, and how do these predict solvent interactions?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and dipole moments .

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvation in polar solvents (e.g., ethanol, DMSO), predicting bathochromic shifts in UV-vis spectra .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) using AMBER or GROMACS .

Q. How can contradictions in catalytic activity data for 4-(phenethylamino)pyridine derivatives be resolved through mechanistic studies?

- Kinetic Analysis : Perform time-resolved experiments (e.g., stopped-flow UV-vis) to distinguish nucleophilic catalysis (acetylpyridinium intermediates) from base-catalyzed pathways .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹⁵N-labeled amines to track proton transfer steps .

- Control Experiments : Compare activity in the absence/presence of competing nucleophiles (e.g., DMAP) to identify dominant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.